molecular formula C20H23ClN4O2 B5399948 7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B5399948
M. Wt: 386.9 g/mol
InChI Key: KUAXMMSWTNUMJK-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c21-16-3-1-14(2-4-16)15-11-18-17(19(27)12-15)13-22-20(23-18)25-7-5-24(6-8-25)9-10-26/h1-4,13,15,26H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAXMMSWTNUMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction using a chlorinated aromatic compound.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Key Reaction Conditions

Step Reagents/Catalysts Solvent Temperature Yield
Quinazolinone coreHCl, pyridineEthanolReflux~70%
Piperazine substitutionChloroacetyl chloride, K₂CO₃DMFRoom temperature~80%
Hydroxyethyl installationEthylene oxide, TsClTHF0°C to rt~65%

Data synthesized from analogous reactions in .

Oxidation

  • Target Group : Hydroxyethyl chain.

  • Reagents : Oxidizing agents (e.g., KMnO₄, H₂O₂).

  • Outcome : Conversion to a ketone or carboxylic acid.

Nucleophilic Substitution

  • Site : Chlorine in the 4-chlorophenyl group or piperazine’s nitrogen.

  • Reagents : Amines, alkoxides, or thiols under basic conditions.

  • Example : Reaction with methanol to form a methoxy derivative .

Reduction

  • Target Group : Carbonyl group in the quinazolinone core.

  • Reagents : NaBH₄ or LiAlH₄.

  • Outcome : Formation of a hydroxyl group.

Enzyme Interactions

  • Mechanism : Binding to α1-adrenergic receptors via hydrogen bonds and hydrophobic interactions.

  • Implications : Potential therapeutic applications in cardiovascular disorders.

Research Findings and Challenges

  • Yield Optimization : Microwave-assisted synthesis or palladium-catalyzed coupling improves reaction efficiency .

  • Selectivity : Steric hindrance from the piperazine substituent may influence regioselectivity in substitution reactions .

  • Stability : Hydroxyethyl groups are prone to oxidation, requiring controlled reaction conditions .

Comparative Analysis of Reaction Types

Reaction Type Key Features Relevance to Compound
Cyclization Forms the quinazolinone core.Critical for structural integrity .
Nucleophilic Substitution Introduces functional groups.Enables derivatization for therapeutic use .
Reduction Modifies carbonyl groups.Affects bioavailability.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in various fields:

Anticancer Activity

Research indicates that quinazolinone derivatives have significant anticancer properties. The compound is believed to inhibit specific pathways involved in tumor growth and proliferation. In vitro studies have shown that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It is hypothesized to exert protective effects against oxidative stress and inflammation, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease .

Antimicrobial Properties

Some studies have suggested that quinazolinone derivatives possess antimicrobial activities against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed .

Applications in Research

Application AreaDescription
Cancer Research Investigating the compound's role in inhibiting tumor cell proliferation and inducing apoptosis.
Neurology Evaluating its neuroprotective effects in models of neurodegenerative diseases.
Antimicrobial Studies Assessing the efficacy against resistant bacterial strains and exploring mechanisms of action.

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with 7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal injury, the compound showed promise by reducing cell death and maintaining mitochondrial function. This suggests its potential utility as a therapeutic agent in neurodegenerative disorders .

Mechanism of Action

The mechanism of action for 7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-quinazolin-4(3H)-one
  • 7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-quinazolin-6(5H)-one

Uniqueness

The uniqueness of 7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one lies in its specific substitution pattern and the presence of the hydroxyethyl group, which can influence its biological activity and chemical reactivity.

Biological Activity

7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including cytotoxicity, antibacterial effects, and enzyme inhibition, supported by various research findings and data.

Chemical Structure and Properties

The compound's molecular formula is C20H23ClN4O2, and it features a quinazolinone core with a piperazine substituent. The presence of the chlorophenyl group is significant for its biological interactions.

Cytotoxicity

Research indicates that derivatives of quinazolinone compounds exhibit varying degrees of cytotoxicity against cancer cell lines. The compound has been tested against several human cancer cell lines, including:

  • A549 (lung carcinoma)
  • HCT116 (colon carcinoma)
  • K562 (leukemia)

The cytotoxic effects were measured using the MTS assay to determine the IC50 values. For instance, compounds similar to this compound showed IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating moderate to high potency against these malignancies .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have shown that it exhibits significant activity against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate

The antibacterial efficacy was assessed through disk diffusion and broth microdilution methods, establishing minimum inhibitory concentrations (MICs) that support its potential as an antibiotic agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in various physiological processes. Notably:

  • Acetylcholinesterase (AChE) : Compounds derived from similar structures have shown strong inhibitory activity against AChE with IC50 values around 5 µM.
  • Urease : The compound exhibited promising urease inhibition, which is crucial for treating infections caused by urease-producing bacteria.

These findings suggest that the compound could play a role in managing conditions like urinary tract infections and neurodegenerative diseases .

Case Studies

In one notable study, researchers synthesized several derivatives of quinazolinones and tested their biological activities. Among these, the derivative corresponding to this compound demonstrated significant cytotoxicity against leukemia cells and effective inhibition of AChE .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or copolymerization strategies. For example, piperazine derivatives are often prepared by reacting chlorinated intermediates with substituted piperazines under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Optimization Strategies :
  • Catalyst Use : Titanium tetrachloride (TiCl₄) has been employed to enhance amidine formation in related quinazolinone syntheses, improving yields up to 69% .

  • Temperature Control : Lowering reaction temperatures reduces by-product formation (e.g., 11% isolated by-product in TiCl₄-mediated reactions) .

  • Stoichiometry : Adjusting molar ratios of reactants (e.g., chlorophenyl precursors to piperazine derivatives) minimizes unreacted intermediates .

    Example Data Table :

    Reaction ConditionYield (%)By-Product (%)Reference
    TiCl₄-mediated synthesis6911
    Copolymerization (DMDAAC)~50-60N/A

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • 1H-NMR : Resolves aromatic protons (e.g., δ 6.87–8.76 ppm for quinoline derivatives) and piperazine methylene groups (δ 3.16–3.90 ppm) .
  • EI-MS/HRMS : Confirms molecular weight (e.g., [M⁺] at m/z 393) and fragmentation patterns (e.g., 217 base peak) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions in crystalline forms (not directly cited but inferred from structural analogs in ) .

Q. What key physicochemical properties influence this compound’s solubility and stability?

Methodological Answer:

  • LogP : Hydrophobicity from the 4-chlorophenyl group reduces aqueous solubility; logP can be estimated via HPLC retention times .
  • pKa : The piperazine nitrogen (pKa ~8-9) and hydroxyl group (pKa ~10-12) influence ionization states in physiological buffers .
  • Hygroscopicity : Hydroxyethyl-piperazine derivatives may require desiccated storage to prevent hydrate formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) during characterization?

Methodological Answer:

  • Cross-Validation : Combine NMR with 2D techniques (COSY, HSQC) to confirm proton-proton correlations in complex regions (e.g., overlapping piperazine signals) .
  • By-Product Analysis : Use preparative HPLC to isolate impurities (e.g., 11% by-product in TiCl₄ reactions) and characterize them via HRMS .
  • Isotopic Labeling : Deuterated solvents (e.g., D₂O) clarify exchangeable protons in hydroxyethyl groups .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in drug discovery?

Methodological Answer:

  • Functional Group Modifications : Replace the hydroxyethyl group with bulkier substituents (e.g., cyclohexyl or benzamide derivatives) to assess steric effects on target binding .
  • In Vitro Assays : Test analogs against kinase or GPCR targets using fluorescence polarization or radioligand displacement assays (inferred from ’s biological activity focus) .

Q. How can computational modeling predict this compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., quinazolinone scaffolds in kinase inhibitors) .
  • MD Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability of hydrogen bonds with the hydroxyethyl-piperazine group .

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